1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring two pyrazole rings connected via a methylene bridge and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of pyrazole derivatives with hydrazine and formaldehyde. One common method includes the condensation of 1H-pyrazole-3-carbohydrazide with formaldehyde and another pyrazole derivative under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, leading to modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-pyrazole-3-carbohydrazide: Shares the carbohydrazide group but lacks the additional pyrazole ring.
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole: Similar structure but without the carbohydrazide group.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge, but without the carbohydrazide functionality.
Uniqueness: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the methylene bridge and the carbohydrazide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-11-8(15)7-2-5-14(12-7)6-13-4-1-3-10-13/h1-5H,6,9H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHOIFPGBWKRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CN2C=CC(=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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